molecular formula C20H18N4O3 B2487480 N-(3-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 1021074-37-2

N-(3-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No. B2487480
CAS RN: 1021074-37-2
M. Wt: 362.389
InChI Key: GUBQOEXQCBNRBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes starting from variously substituted/unsubstituted aromatic organic acids, transforming them successively into corresponding esters, hydrazides, and then specific oxadiazole derivatives. A noteworthy method involves stirring 5-substituted-1,3,4-oxadiazole derivatives with specific bromoacetamide in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) to obtain the target compounds (Rehman et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds in this category has been elucidated using various spectroscopic techniques such as (1)H-NMR, IR, and mass spectrometry. These techniques confirm the successful synthesis of the target compounds by showing characteristic peaks and fragments corresponding to their expected structure (Vinayak et al., 2014).

Chemical Reactions and Properties

Compounds similar to N-(3-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide exhibit reactivity typical of oxadiazoles and acetamides, engaging in reactions that form the basis for further chemical modifications and potential biological applications. These include cyclocondensation reactions, acylation, and alkylation, which are central to the synthesis and functionalization of these molecules (Saxena et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of compounds like N-(3-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for further development as a chemical entity in various applications. Detailed studies on these aspects can provide insights into the behavior of these compounds under different conditions (Gul et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical agents, stability under various conditions, and the ability to undergo specific chemical transformations, are essential for understanding the potential applications of N-(3-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide. These properties are determined by the functional groups present in the molecule and their interaction with different chemical environments (Parikh & Joshi, 2014).

Scientific Research Applications

Antimicrobial and Antiproliferative Activities

Research has shown that derivatives of N-(3-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide exhibit significant antimicrobial and antiproliferative activities. A study by Kaya et al. (2017) demonstrated that these compounds, particularly those containing the 1,3,4-oxadiazole ring and 6-methoxy benzothiazole moiety, showed high inhibitory activity against human tumor cell lines like A549 lung and MCF7 breast cancer, while being less harmful to healthy cell lines such as NIH/3T3 (Kaya et al., 2017).

Computational and Pharmacological Evaluation

Further studies, including computational and pharmacological evaluations, have been conducted on similar compounds. Faheem (2018) investigated the potential of 1,3,4-oxadiazole and pyrazole derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies highlight the diverse pharmacological applications of these compounds (Faheem, 2018).

NMR Study of Derivative Compounds

A novel derivative of 1,3,4-oxadiazole containing a benzimidazole moiety was synthesized and studied using NMR techniques by Li Ying-jun (2012). This research contributes to the structural understanding of such compounds, which is essential for their application in scientific research (Li Ying-jun, 2012).

Cancer Research

Another study by Panchal et al. (2020) focused on the design and synthesis of 1,3,4-Oxadiazole derivatives as inhibitors of Collapsin response mediator protein 1 (CRMP 1), which are relevant in the treatment of small lung cancer. This shows the compound's potential use in cancer research and treatment (Panchal et al., 2020).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-13-22-23-20(27-13)17-11-24(18-9-4-3-8-16(17)18)12-19(25)21-14-6-5-7-15(10-14)26-2/h3-11H,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBQOEXQCBNRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

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